1,4-Diethoxyphthalazine
Overview
Description
1,4-Diethoxyphthalazine is a nitrogen-containing heterocyclic compound belonging to the phthalazine family Phthalazines are characterized by a bicyclic structure consisting of a benzene ring fused with a pyridazine ring The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique and relatively rare in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diethoxyphthalazine can be synthesized through several synthetic routes. One common method involves the reaction of phthalic anhydride with hydrazine hydrate to form phthalazine-1,4-dione. This intermediate is then subjected to an alkylation reaction with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,4-Diethoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalazine-1,4-dione derivatives.
Reduction: Reduction reactions can yield dihydrophthalazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of bases such as sodium hydride or potassium carbonate are employed.
Major Products
The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit different chemical and biological properties.
Scientific Research Applications
1,4-Diethoxyphthalazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 1,4-diethoxyphthalazine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the phthalazine ring .
Comparison with Similar Compounds
Similar Compounds
Phthalazine: The parent compound with no ethoxy groups.
1,4-Dimethoxyphthalazine: Similar structure with methoxy groups instead of ethoxy groups.
Phthalazine-1,4-dione: An oxidized form of phthalazine.
Uniqueness
1,4-Diethoxyphthalazine is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, making it distinct from other phthalazine derivatives .
Properties
IUPAC Name |
1,4-diethoxyphthalazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-15-11-9-7-5-6-8-10(9)12(14-13-11)16-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTQDEUWWZEDFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C2=CC=CC=C21)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313451 | |
Record name | 1,4-Diethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19064-72-3 | |
Record name | 1,4-Diethoxyphthalazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19064-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Diethoxyphthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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